2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol
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Overview
Description
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring system fused with a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards. The scalability of the synthesis is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to modify the thieno[3,2-c]pyridine ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the thieno[3,2-c]pyridine ring system can modulate the activity of enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Clopidogrel: A thienopyridine derivative used as an antiplatelet agent.
Ticlopidine: Another thienopyridine derivative with antiplatelet activity.
Prasugrel: A thienopyridine derivative with enhanced antiplatelet effects.
Uniqueness
2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]-4-methoxyphenol is unique due to its specific structural features, including the methoxyphenol group, which distinguishes it from other thienopyridine derivatives. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
62539-59-7 |
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Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)-4-methoxyphenol |
InChI |
InChI=1S/C15H17NO2S/c1-18-13-2-3-14(17)12(8-13)10-16-6-4-15-11(9-16)5-7-19-15/h2-3,5,7-8,17H,4,6,9-10H2,1H3 |
InChI Key |
NWVVVCUDMGQYTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CN2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
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